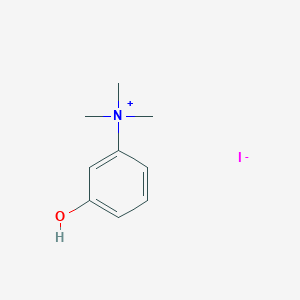












|
REACTION_CXSMILES
|
C[N+](C1C=CC=C(O)C=1)(C)C.[I-].[CH3:13][C:14]1([CH3:23])[CH2:19][CH:18]([OH:20])[CH2:17][C:16]([CH3:22])([CH3:21])[NH:15]1.[C:24](OC)(=[O:31])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].C(=O)([O-])[O-].[K+].[K+].N#N.[ClH:42]>CN(C)C=O.CO>[CH3:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([O:20][CH:18]1[CH2:17][C:16]([CH3:22])([CH3:21])[NH:15][C:14]([CH3:23])([CH3:13])[CH2:19]1)=[O:31].[ClH:42] |f:0.1,4.5.6,11.12|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)C1=CC(=CC=C1)O.[I-]
|
|
Name
|
|
|
Quantity
|
472 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CC(C1)O)(C)C)C
|
|
Name
|
|
|
Quantity
|
476 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)(=O)OC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was partitioned between water and hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×) and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as an oil
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue was then treated with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solids were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The ethereal filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 380 mg | |
| YIELD: PERCENTYIELD | 41% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |